2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
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Overview
Description
2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a synthetic organic compound with intriguing structural features, derived from the imidazole and thiazole families
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves a multi-step process. This begins with the construction of the core imidazole and thiazole structures, followed by their subsequent functionalization.
Core Imidazole and Thiazole Formation: : The imidazole moiety is often synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of a 1,2-dicarbonyl compound with an aldehyde and an amine. The thiazole ring is formed through Hantzsch thiazole synthesis, which includes the cyclization of a thioamide with a haloketone.
Functionalization: : The subsequent thioether formation involves the reaction of the imidazole and thiazole intermediates with a suitable thioalkylating agent such as 2-chloroethyl methyl ether. The acetamide group is introduced via the reaction with chloroacetyl chloride.
Industrial Production Methods
Scaling the synthesis for industrial purposes often requires optimization of reaction conditions to improve yield and purity. The typical approach involves:
Optimization of solvent systems to enhance solubility and reaction rates.
Fine-tuning temperatures and reaction times to maximize efficiency.
Utilizing continuous flow chemistry to allow for precise control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is reactive towards various chemical transformations:
Oxidation: : The thioether group can be oxidized to a sulfoxide or sulfone.
Substitution: : The imidazole ring can undergo electrophilic substitution reactions.
Hydrolysis: : The acetamide moiety is susceptible to hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: : Utilizes agents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.
Substitution: : Employs electrophiles such as alkyl halides under basic conditions.
Hydrolysis: : Carried out using strong acids (e.g., HCl) or bases (e.g., NaOH) at elevated temperatures.
Major Products Formed
Oxidation: : Forms corresponding sulfoxides or sulfones.
Substitution: : Produces alkylated imidazole derivatives.
Hydrolysis: : Results in the formation of thioimidazoles and thiazole-based acids.
Scientific Research Applications
2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide finds extensive applications in various scientific domains:
Medicinal Chemistry: : Investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets, such as enzymes and receptors.
Biological Studies: : Serves as a probe to study the function of imidazole and thiazole-containing biomolecules.
Industrial Chemistry: : Used as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The imidazole ring often acts as a chelating ligand, facilitating binding to metal ions in enzyme active sites. The thiazole moiety is known for its electron-donating properties, influencing the compound’s reactivity.
Comparison with Similar Compounds
Compared to other imidazole-thiazole derivatives, 2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide stands out due to the presence of the methoxyethyl and p-tolyl groups, which confer unique steric and electronic properties.
List of Similar Compounds
2-(1H-imidazol-2-ylthio)-N-(thiazol-2-yl)acetamide
2-((1-(2-hydroxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
These compounds vary in their side chains and substitutions, leading to differences in their chemical reactivity and applications.
Properties
IUPAC Name |
2-[1-(2-methoxyethyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S2/c1-13-3-5-14(6-4-13)15-11-20-18(22(15)8-9-24-2)26-12-16(23)21-17-19-7-10-25-17/h3-7,10-11H,8-9,12H2,1-2H3,(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AREHULOVPJIUQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CCOC)SCC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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